LB30870

Description

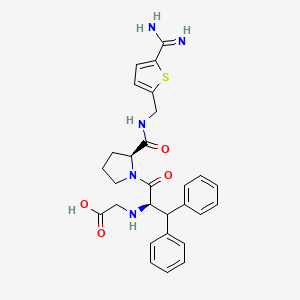

The exact mass of the compound Unii-FS64O4K98A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

280780-95-2 |

|---|---|

Molecular Formula |

C28H31N5O4S |

Molecular Weight |

533.6 g/mol |

IUPAC Name |

2-[[(2R)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid |

InChI |

InChI=1S/C28H31N5O4S/c29-26(30)22-14-13-20(38-22)16-32-27(36)21-12-7-15-33(21)28(37)25(31-17-23(34)35)24(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,21,24-25,31H,7,12,15-17H2,(H3,29,30)(H,32,36)(H,34,35)/t21-,25+/m0/s1 |

InChI Key |

BIHPYGVYKSQDLA-SQJMNOBHSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)NCC(=O)O)C(=O)NCC4=CC=C(S4)C(=N)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(C(C2=CC=CC=C2)C3=CC=CC=C3)NCC(=O)O)C(=O)NCC4=CC=C(S4)C(=N)N |

sequence |

XP |

Synonyms |

LB 30870 LB-30870 LB30870 N-aminosulfonyl-D-diphenylalanyl-L-prolyl-((4-amidinophenyl)methyl)amide trifluoroacetic acid N-aminosulfonyldiphenylalanyl-prolyl-((4-amidinophenyl)methyl)amide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LB30870: A Direct Thrombin Inhibitor

Disclaimer: Initial research indicates that LB30870 is a direct thrombin inhibitor, not a Polo-like kinase 1 (PLK1) inhibitor. This guide will focus on its established mechanism as an anticoagulant.

Introduction

This compound is a potent, orally active, and selective small molecule that functions as a direct thrombin inhibitor.[1] Thrombin (Factor IIa) is a critical serine protease that plays a central role in the coagulation cascade, making it a key target for anticoagulant therapies.[2][3][4] By directly binding to and inhibiting thrombin, this compound effectively prevents the conversion of fibrinogen to fibrin (B1330869), a crucial step in clot formation.[3][5] This document provides a detailed overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action: Direct Thrombin Inhibition

The primary mechanism of action of this compound is its direct, competitive, and reversible inhibition of thrombin.[1][5] Unlike indirect thrombin inhibitors such as heparin, which require a cofactor like antithrombin III, this compound binds directly to the active site of both free and clot-bound thrombin.[6][7] This dual action is a significant advantage, as clot-bound thrombin is a major driver of thrombus growth and is relatively resistant to heparin-antithrombin III complexes.[7]

The binding kinetics of this compound to thrombin are characterized by a rapid association rate and a slow dissociation rate, which contributes to its potent anticoagulant effect.[1][8] This potent and selective inhibition of thrombin disrupts the final common pathway of the coagulation cascade, leading to a dose-dependent anticoagulant and antithrombotic effect.

Signaling Pathway

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Thrombin is the final effector protease of this cascade. This compound's intervention at this terminal step is illustrated in the following diagram.

Coagulation cascade showing the point of inhibition by this compound.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified in various preclinical studies. The following table summarizes the key quantitative data.

| Parameter | This compound | Melagatran | Argatroban | Enoxaparin | Reference |

| Thrombin Inhibition (Ki) | 0.02 nM | 1.3 nM | 4.5 nM | N/A | [1] |

| Selectivity vs. Trypsin | >1000-fold | >1000-fold | >1000-fold | N/A | [1] |

| ED50 (Rat Venous Stasis) | 50 µg/kg + 2 µg/kg/min | 35 µg/kg + 1.4 µg/kg/min | N/A | 200 µg/kg + 8.3 µg/kg/min | [1] |

Experimental Protocols

The characterization of this compound involved several key in vitro and in vivo experiments to determine its efficacy and safety profile.

-

Objective: To determine the inhibitory potency (Ki) of this compound against purified human thrombin.

-

Methodology: A chromogenic substrate assay was likely used. Purified human thrombin is incubated with varying concentrations of this compound. A specific chromogenic substrate for thrombin is then added. The rate of substrate cleavage, measured spectrophotometrically, is inversely proportional to the inhibitory activity of this compound. The Ki value is calculated from the concentration-response curve.

-

Objective: To assess the selectivity of this compound for thrombin over other related serine proteases.

-

Methodology: Similar to the thrombin inhibition assay, this compound was tested against a panel of other serine proteases (e.g., trypsin, Factor Xa, plasmin). The inhibitory activity against these proteases was measured and compared to its activity against thrombin to determine the selectivity ratio. A selectivity ratio of over 1000 indicates high specificity for the target.[1]

-

Objective: To evaluate the ability of this compound to inhibit thrombin that is already bound to a fibrin clot.

-

Methodology: Human plasma clots are formed in the presence of thrombin. After washing to remove unbound thrombin, the clots are incubated with varying concentrations of this compound or comparator compounds. The residual thrombin activity in the clot is then measured, likely using a chromogenic substrate.

-

Objective: To assess the antithrombotic efficacy of this compound in a living organism.

-

Methodology: In anesthetized rats, a segment of the vena cava is isolated. A thrombogenic stimulus (e.g., a cotton thread) is introduced into the isolated segment. This compound or a comparator is administered intravenously (bolus followed by infusion). After a set period, the isolated vein segment is removed, and the formed thrombus is excised and weighed. The dose-dependent reduction in clot weight is used to determine the effective dose (ED50).[1]

Experimental Workflow

The preclinical evaluation of a novel oral anticoagulant like this compound typically follows a structured workflow, from in vitro characterization to in vivo efficacy and safety assessment.

Preclinical development workflow for an oral anticoagulant.

Conclusion

References

- 1. Antithrombotic effects of this compound, a potent, orally active, selective and direct thrombin inhibitor, and pharmacokinetics of its prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Direct Thrombin Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Monitoring the Direct Thrombin Inhibitors | American Society for Clinical Laboratory Science [clsjournal.ascls.org]

- 7. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: LB30870 as a Selective Thrombin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LB30870 is a potent, orally active, and selective direct thrombin inhibitor that has demonstrated significant antithrombotic potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and selectivity. Detailed experimental protocols for key assays are provided to facilitate further research and development. Quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Thrombin, a serine protease, plays a central role in hemostasis and thrombosis. It catalyzes the conversion of fibrinogen to fibrin (B1330869), activates platelets, and amplifies its own generation through a series of feedback loops. Consequently, the inhibition of thrombin is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders. This compound has emerged as a promising direct thrombin inhibitor with high potency and selectivity. This document serves as a technical resource for professionals involved in the research and development of novel anticoagulants.

Mechanism of Action

This compound exerts its anticoagulant effect by directly, selectively, and reversibly binding to the active site of thrombin, thereby inhibiting its enzymatic activity. This direct inhibition is independent of antithrombin III. By blocking thrombin, this compound effectively prevents the downstream events of the coagulation cascade, including fibrin formation and platelet activation.

Signaling Pathway of Thrombin and Inhibition by this compound

Caption: Thrombin's role in coagulation and its inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, comparing it with other direct thrombin inhibitors where applicable.

Table 1: In Vitro Potency and Selectivity

| Compound | Thrombin Inhibition Constant (Kᵢ, nM) | Selectivity Ratio vs. Trypsin (> fold) |

| This compound | 0.02 [1] | >1000 [1] |

| Melagatran | 1.3[1] | >1000[1] |

| Argatroban | 4.5[1] | >1000[1] |

Table 2: In Vivo Efficacy in a Rat Venous Stasis Model

| Compound | Effective Dose (ED₅₀) |

| This compound | 50 µg/kg + 2 µg/kg/min [1] |

| Melagatran | 35 µg/kg + 1.4 µg/kg/min[1] |

| Enoxaparin | 200 µg/kg + 8.3 µg/kg/min[1] |

Table 3: Pharmacokinetics of this compound in Healthy Men (Single Oral Doses)

| Dose (mg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | AUC₀₋ᵢₙf (ng·h/mL) |

| 15 | 29.8 ± 12.3 | 1.3 (0.8-2.0) | 2.8 ± 0.5 | 98.7 ± 30.2 |

| 30 | 73.1 ± 29.1 | 1.5 (1.0-3.0) | 3.1 ± 0.6 | 289 ± 112 |

| 60 | 186 ± 40.5 | 1.8 (1.0-3.0) | 3.5 ± 0.7 | 817 ± 255 |

| 120 | 453 ± 151 | 2.0 (1.5-3.0) | 4.1 ± 0.8 | 2250 ± 855 |

| 240 | 896 ± 376 | 3.0 (1.5-4.0) | 3.8 ± 0.6 | 4860 ± 1920 |

Data presented as mean ± SD for Cₘₐₓ, t₁/₂, and AUC₀₋ᵢₙf, and as median (range) for Tₘₐₓ. Data from a study in 16 healthy men.

Food Effect: A study on the effect of food on this compound bioavailability showed a significant reduction in exposure when administered with a high-fat meal. The AUC was reduced by approximately 80% in the fed state compared to the fasting state.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the available information from the primary literature.

Thrombin Inhibition Assay (Determination of Kᵢ)

This protocol outlines a general procedure for determining the thrombin inhibition constant (Kᵢ) of a test compound.

Workflow Diagram:

Caption: Workflow for determining the thrombin inhibition constant (Ki).

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Prepare a stock solution of a chromogenic thrombin substrate (e.g., S-2238) in sterile water.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, followed by the this compound dilutions (or vehicle control).

-

Add the human α-thrombin solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance versus time curve.

-

The inhibition constant (Kᵢ) can be determined by fitting the data to the appropriate enzyme inhibition model, such as the Morrison equation for tight-binding inhibitors, given the high potency of this compound.

-

Rat Venous Stasis Thrombosis Model

This in vivo model is used to evaluate the antithrombotic efficacy of compounds.

Workflow Diagram:

Caption: Workflow for the rat venous stasis thrombosis model.

Methodology:

-

Animal Preparation:

-

Male Sprague-Dawley rats are anesthetized (e.g., with a combination of ketamine and xylazine).

-

A midline laparotomy is performed to expose the abdominal inferior vena cava (IVC).

-

-

Surgical Procedure:

-

A segment of the IVC is carefully isolated from the surrounding tissues.

-

All side branches of the isolated segment are ligated with surgical silk.

-

-

Drug Administration and Thrombosis Induction:

-

This compound or the vehicle control is administered via a catheter in the femoral vein as an intravenous bolus followed by a constant infusion.

-

Thrombosis is induced by complete ligation of the proximal and distal ends of the isolated IVC segment, creating a state of stasis.

-

-

Thrombus Evaluation:

-

After a set period of stasis (e.g., 2 hours), the ligated IVC segment is excised.

-

The thrombus is carefully removed from the vein segment, blotted to remove excess blood, and weighed.

-

-

Data Analysis:

-

The percentage inhibition of thrombus formation for each dose group is calculated relative to the vehicle control group.

-

The ED₅₀ (the dose required to produce 50% inhibition of thrombus formation) is determined by non-linear regression analysis.

-

Pharmacokinetic Study in Healthy Volunteers

This protocol describes a typical single ascending dose study to evaluate the pharmacokinetics of an oral drug.

Workflow Diagram:

Caption: Workflow for a pharmacokinetic study in healthy volunteers.

Methodology:

-

Study Design:

-

A double-blind, placebo-controlled, single ascending dose study is conducted in healthy male volunteers.

-

Subjects are randomized to receive a single oral dose of this compound at escalating dose levels or a placebo.

-

-

Dosing and Sample Collection:

-

Subjects receive the assigned dose after an overnight fast.

-

Serial blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at various time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

-

-

Bioanalysis:

-

Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters, including maximum plasma concentration (Cₘₐₓ), time to reach Cₘₐₓ (Tₘₐₓ), terminal half-life (t₁/₂), and area under the plasma concentration-time curve (AUC), are calculated using non-compartmental methods.

-

Conclusion

This compound is a highly potent and selective direct thrombin inhibitor with a favorable preclinical and early clinical profile. Its high potency, demonstrated by a low nanomolar Kᵢ value, and efficacy in in vivo models of thrombosis suggest its potential as an effective anticoagulant. While the oral bioavailability is significantly affected by food, further formulation development or a prodrug approach could mitigate this issue. The detailed experimental protocols and compiled quantitative data provided in this guide are intended to support further investigation into the therapeutic potential of this compound and related compounds in the prevention and treatment of thromboembolic diseases.

References

The Discovery and Development of LB30870: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

LB30870 is a potent, orally active, and selective direct thrombin inhibitor that emerged from a dedicated drug discovery program aimed at improving upon existing anticoagulant therapies. This technical guide details the discovery, preclinical development, and clinical evaluation of this compound, providing a comprehensive resource for researchers and professionals in the field of drug development. The core of its discovery lies in the strategic replacement of a benzamidine (B55565) moiety with a 2,5-thienylamidine group, which conferred a highly favorable profile of anticoagulant activity and oral bioavailability. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the critical pathways and workflows involved in the development of this compound.

Introduction

Thrombin, a serine protease, plays a central role in the coagulation cascade, making it a prime target for antithrombotic therapies. The development of direct thrombin inhibitors (DTIs) has been a significant focus in the search for safer and more effective anticoagulants compared to traditional therapies like warfarin (B611796) and heparin. The primary goal in the development of this compound was to create a potent and selective oral DTI with a predictable pharmacokinetic and pharmacodynamic profile.

Discovery and Lead Optimization

The discovery of this compound was the culmination of a focused lead optimization program. The foundational structure was based on a peptidomimetic scaffold designed to interact with the active site of thrombin.

Lead Optimization Strategy

A key innovation in the development of this compound was the replacement of the commonly used benzamidine group, which interacts with the S1 pocket of thrombin, with a 2,5-thienylamidine moiety. This substitution proved to be highly effective in maintaining high thrombin inhibitory potency while improving oral absorption characteristics. The resulting compound, N-carboxymethyl-d-diphenylalanyl-l-prolyl[(5-amidino-2-thienyl)methyl]amide, was designated this compound.

Chemical Structure

The chemical identity of this compound is as follows:

| Identifier | Value |

| IUPAC Name | ((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine[1] |

| CAS Number | 1583240-63-4[1] |

| Chemical Formula | C28H31N5O4S[1] |

| Molecular Weight | 533.64 g/mol [1] |

Mechanism of Action

This compound is a direct, selective, and reversible inhibitor of thrombin. It binds to the active site of both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.

Figure 1: Inhibition of the Coagulation Cascade by this compound.

Preclinical Pharmacology

The preclinical evaluation of this compound demonstrated its potent antithrombotic effects and selectivity.

In Vitro Potency and Selectivity

This compound exhibited high affinity for thrombin with a thrombin inhibition constant (Ki) of 0.02 nM.[2] In comparison, the Ki values for melagatran (B23205) and argatroban (B194362) were 1.3 nM and 4.5 nM, respectively.[2] The compound showed high selectivity for thrombin over other related serine proteases, with a selectivity ratio greater than 1000, with the exception of trypsin.[2]

| Compound | Thrombin Ki (nM) |

| This compound | 0.02 [2] |

| Melagatran | 1.3[2] |

| Argatroban | 4.5[2] |

In Vivo Efficacy

The antithrombotic efficacy of this compound was evaluated in a rat venous stasis model. This compound demonstrated a dose-dependent reduction in wet clot weights.[2]

| Compound | ED50 (intravenous bolus + infusion) |

| This compound | 50 µg/kg + 2 µg/kg/min [2] |

| Melagatran | 35 µg/kg + 1.4 µg/kg/min[2] |

| Enoxaparin | 200 µg/kg + 8.3 µg/kg/min[2] |

Importantly, no significant bleeding complications were observed with this compound at doses up to two times the ED80 in rats.[2]

Pharmacokinetics

Pharmacokinetic studies were conducted in several animal species, revealing good oral bioavailability.

| Species | Oral Bioavailability (F%) |

| Rat | 43% |

| Dog | 42% |

| Monkey | 15% |

Clinical Development

A clinical study was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy male subjects.

Phase I Single Ascending Dose Study

A double-blind, placebo-controlled, single ascending dose study was performed with oral doses of 5, 15, 30, 60, 120, and 240 mg under fasting conditions.[3]

Pharmacokinetic Parameters of this compound in Healthy Men (Fasting) [3]

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) | t1/2 (h) |

| 15 | 29.8 ± 19.6 | 1.3 (0.8 - 2.0) | 88.6 ± 27.2 | 2.8 ± 0.6 |

| 30 | 80.5 ± 28.5 | 1.5 (1.0 - 3.0) | 269 ± 103 | 3.1 ± 0.4 |

| 60 | 201 ± 132 | 1.3 (1.0 - 2.0) | 711 ± 277 | 3.2 ± 0.5 |

| 120 | 388 ± 81 | 3.0 (1.0 - 4.0) | 2110 ± 640 | 4.1 ± 1.0 |

| 240 | 794 ± 316 | 2.0 (1.5 - 4.0) | 5220 ± 2040 | 3.9 ± 0.6 |

| Data are presented as mean ± SD for Cmax, AUCinf, and t1/2, and as median (range) for Tmax. |

The results indicated that this compound was rapidly absorbed, with the maximum plasma concentration (Cmax) reached between 1.3 and 3.0 hours post-dose.[3] The apparent terminal half-life (t1/2) ranged from 2.8 to 4.1 hours.[3] Notably, the area under the curve (AUC) appeared to be greater than dose-proportional for doses above 15 mg.[3] Single oral doses of up to 240 mg were well tolerated.[3]

Food Effect Study

A significant food effect was observed in an open, randomized, crossover study at a 60 mg dose.[3] When administered with food, the AUC of this compound was reduced by 80% compared to the fasting state.[3] This negative food effect was identified as a significant hurdle for the future clinical development of this compound as an oral anticoagulant.[3]

Figure 2: Workflow of this compound's Discovery and Early Clinical Development.

The Prodrug Approach: LB30889

To address the poor oral absorption and significant food effect of this compound, a double prodrug, LB30889, was synthesized. This strategy involved blocking both the amidine and carboxyl groups of this compound.[2] However, pharmacokinetic studies in rats and dogs revealed that the oral bioavailability of LB30889 was not superior to that of this compound, indicating species-specific differences in prodrug conversion and absorption.[2]

Figure 3: Conceptual Workflow of the LB30889 Prodrug Approach.

Experimental Protocols

Thrombin Inhibition Assay (Ki Determination)

Objective: To determine the inhibitory potency of compounds against human α-thrombin.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Test compounds (this compound, melagatran, argatroban)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add a fixed concentration of human α-thrombin to wells containing varying concentrations of the test compound or buffer (control).

-

Incubate the enzyme and inhibitor for a sufficient time to reach binding equilibrium.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the rate of substrate cleavage by measuring the change in absorbance at 405 nm over time.

-

Calculate the initial velocity (Vo) for each inhibitor concentration.

-

The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Rat Venous Stasis Thrombosis Model

Objective: To evaluate the in vivo antithrombotic efficacy of the test compounds.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Anesthetize the rats.

-

Perform a midline laparotomy to expose the inferior vena cava (IVC).

-

Isolate a segment of the IVC, and ligate all side branches.

-

Administer the test compound (this compound, melagatran, or enoxaparin) or vehicle via intravenous bolus followed by a continuous infusion.

-

Induce thrombosis by complete ligation of the isolated IVC segment.

-

After a set period, excise the thrombosed segment of the IVC.

-

Remove the thrombus and measure its wet weight.

-

The effective dose producing 50% inhibition of thrombus formation (ED50) is calculated by comparing the thrombus weights in treated versus vehicle control groups.

Conclusion

The discovery and development of this compound represent a successful application of rational drug design, specifically through the strategic modification of the P1 binding moiety to achieve high potency and oral bioavailability. Preclinical studies confirmed its efficacy as a direct thrombin inhibitor. However, the significant negative food effect observed in early clinical trials posed a major challenge to its further development as a convenient oral anticoagulant. The subsequent investigation of a prodrug, LB30889, did not yield an improved pharmacokinetic profile in the animal models tested. This technical guide provides a detailed account of the scientific journey of this compound, offering valuable insights for the ongoing development of novel antithrombotic agents.

References

An In-depth Technical Guide to LB30870: A Direct Thrombin Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of LB30870, a potent and selective direct thrombin inhibitor. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of anticoagulation and thrombosis. This document details the mechanism of action, preclinical efficacy, and pharmacokinetic properties of this compound, supported by experimental data and methodologies.

Chemical Structure and Physicochemical Properties

This compound is an orally active, small molecule that directly inhibits thrombin, a key enzyme in the coagulation cascade.[1][2]

Chemical Name: ((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1583240-63-4 | [3] |

| Molecular Formula | C28H31N5O4S | [3] |

| Molecular Weight | 533.64 g/mol | [3] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | [3] |

Mechanism of Action: Direct Thrombin Inhibition

This compound exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin (B1330869), a critical step in the formation of a blood clot.[1][2] This targeted inhibition of thrombin disrupts the final common pathway of the coagulation cascade.

Below is a diagram illustrating the coagulation cascade and the point of intervention by this compound.

Pharmacological Properties

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of thrombin. Its inhibitory activity has been compared with other direct thrombin inhibitors.

Table 2: In Vitro Inhibitory Activity of Direct Thrombin Inhibitors

| Compound | Thrombin Inhibition Constant (Ki) (nM) | Reference |

| This compound | 0.02 | [1][2] |

| Melagatran | 1.3 | [1][2] |

| Argatroban | 4.5 | [1][2] |

This compound demonstrates high selectivity for thrombin over other serine proteases, with a selectivity ratio greater than 1000, with the exception of trypsin.[1][2]

Preclinical Efficacy: In Vivo Rat Venous Stasis Model

The antithrombotic efficacy of this compound was evaluated in a rat venous stasis model. The study demonstrated a dose-dependent reduction in wet clot weight following intravenous administration.

Table 3: In Vivo Efficacy of this compound in a Rat Venous Stasis Model

| Compound | ED50 (μg/kg + μg/kg/min) | Reference |

| This compound | 50 + 2 | [2][4] |

| Melagatran | 35 + 1.4 | [2][4] |

| Enoxaparin | 200 + 8.3 | [2][4] |

Importantly, no significant bleeding complications were observed with this compound at doses up to two times the ED80 in rats.[1][2]

Pharmacokinetics and Metabolism

Pharmacokinetic studies of this compound and its double prodrug, LB30889, have been conducted in rats and dogs.[1][2] A clinical study in healthy male volunteers investigated the pharmacokinetics, pharmacodynamics, and the effect of food on the absorption of this compound.

A significant finding from the clinical study was a pronounced negative food effect, with an 80% reduction in the area under the curve (AUC) when administered in a fed state compared to a fasting state.

Experimental Protocols

Detailed experimental protocols specific to the studies conducted on this compound are proprietary to the manufacturer. However, this section provides representative protocols for the key experiments cited, based on standard laboratory methods.

Determination of Thrombin Inhibition Constant (Ki)

Principle: The inhibitory constant (Ki) is determined by measuring the rate of an enzyme-catalyzed reaction at different substrate and inhibitor concentrations. For thrombin, a chromogenic substrate is typically used, and the rate of cleavage is monitored spectrophotometrically.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Tris-HCl buffer (pH 7.4)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in Tris-HCl buffer.

-

In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

-

Add the different concentrations of this compound to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding a chromogenic substrate to each well.

-

Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for a set duration.

-

Determine the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.

-

Calculate the Ki value using appropriate enzyme kinetic models, such as the Michaelis-Menten equation with a competitive inhibition model, and by constructing a Dixon or Lineweaver-Burk plot.

In Vivo Rat Venous Stasis Thrombosis Model

Principle: This model assesses the ability of an antithrombotic agent to prevent thrombus formation induced by venous stasis and hypercoagulability.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Anesthetize the rats (e.g., with an intraperitoneal injection of a suitable anesthetic).

-

Expose the inferior vena cava through a midline abdominal incision.

-

Isolate a segment of the vena cava, and ligate all side branches.

-

Administer this compound (or vehicle control) intravenously.

-

Induce a hypercoagulable state by injecting a thrombogenic stimulus (e.g., tissue factor or a combination of norepinephrine (B1679862) and bovine serum albumin) into a peripheral vein.[5]

-

Immediately after the injection of the thrombogenic stimulus, induce venous stasis by ligating the isolated segment of the vena cava at both ends.

-

After a set period of stasis (e.g., 15-20 minutes), excise the ligated venous segment.

-

Isolate and weigh the thrombus formed within the segment.

-

Compare the thrombus weight in the this compound-treated group to the control group to determine the antithrombotic efficacy.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the intrinsic and common coagulation pathways.

Materials:

-

Citrated platelet-poor plasma from subjects

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl₂) solution

-

Coagulometer

Procedure:

-

Collect whole blood into a tube containing 3.2% sodium citrate.

-

Prepare platelet-poor plasma by centrifugation.

-

Pre-warm the plasma sample and the aPTT reagent to 37°C.

-

In a cuvette, mix the plasma with the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.

-

Add pre-warmed CaCl₂ solution to the mixture to initiate clotting.

-

The coagulometer measures the time until a fibrin clot is formed. This time is the aPTT.

Single Ascending Dose Clinical Trial in Healthy Volunteers

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses of this compound.

Study Design: A randomized, double-blind, placebo-controlled, single-center study.

Participants: Healthy male volunteers.

Procedure:

-

Screening of subjects to ensure they meet the inclusion and exclusion criteria.

-

Subjects are randomized to receive a single oral dose of either this compound at a specific dose level or a placebo.

-

Dosing is typically done in a fasted state for one arm of the study, and in a fed state for another to assess food effect.

-

Blood samples are collected at predefined time points before and after dosing to determine the plasma concentrations of this compound (for pharmacokinetic analysis).

-

Pharmacodynamic parameters, such as aPTT, prothrombin time (PT), and ecarin clotting time (ECT), are measured at various time points.

-

Safety and tolerability are monitored throughout the study through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

The dose is escalated in subsequent cohorts of subjects after the safety and tolerability of the previous dose have been confirmed.

Below is a generalized workflow for a single ascending dose clinical trial.

Conclusion

This compound is a potent and selective direct thrombin inhibitor with demonstrated antithrombotic efficacy in preclinical models. While its development has been impacted by a significant negative food effect on its oral bioavailability, the compound's pharmacological profile highlights its potential as an anticoagulant. Further research may focus on formulation strategies to overcome the food effect or on the development of its prodrug, LB30889. The data and protocols presented in this guide provide a valuable resource for researchers in the field of thrombosis and hemostasis.

References

- 1. filehosting.pharmacm.com [filehosting.pharmacm.com]

- 2. Antithrombotic effects of this compound, a potent, orally active, selective and direct thrombin inhibitor, and pharmacokinetics of its prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. AID 766529 - Inhibition of human thrombin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The antithrombotic effect of RSNK in blood-stasis model rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LB30870 and its Prodrug LB30889

A Novel Direct Thrombin Inhibitor for Anticoagulation Therapy

Audience: Researchers, scientists, and drug development professionals.

Introduction

LB30870 is a potent, selective, and orally active direct inhibitor of thrombin, a key serine protease in the coagulation cascade.[1][2] Its development addresses the ongoing need for effective and safe oral anticoagulants for the prevention and treatment of thromboembolic disorders. To enhance its oral bioavailability, a double prodrug, LB30889, was synthesized.[1] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound and LB30889, focusing on their mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used in their evaluation.

Core Compound Profiles

This compound: The Active Moiety

This compound acts directly on thrombin, inhibiting its enzymatic activity without the need for a cofactor like antithrombin.[3] This direct inhibition prevents the conversion of fibrinogen to fibrin (B1330869), a critical step in clot formation.[4]

Chemical Structure of this compound:

-

IUPAC Name: ((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine[5]

-

Chemical Formula: C₂₈H₃₁N₅O₄S[5]

-

Molecular Weight: 533.64 g/mol [5]

LB30889: The Prodrug

LB30889 is a double prodrug of this compound, designed to improve its oral absorption characteristics.[1] This was achieved by masking both the amidine and carboxyl functional groups of the parent molecule.[1] However, preclinical studies in rats and dogs indicated that the oral bioavailability of LB30889 was not superior to that of this compound.[1]

Chemical Structure of LB30889:

The precise chemical structure of LB30889, including the specific blocking groups used for the amidine and carboxyl moieties, is not publicly available in the reviewed literature.

Mechanism of Action: Direct Thrombin Inhibition

This compound exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), thereby inhibiting its enzymatic activity. Thrombin plays a central role in the coagulation cascade by:

-

Catalyzing the conversion of soluble fibrinogen to insoluble fibrin monomers, which polymerize to form a stable clot.[4]

-

Amplifying its own generation by activating upstream coagulation factors, including Factor V, Factor VIII, and Factor XI.[6]

-

Promoting platelet activation.[4]

By inhibiting thrombin, this compound effectively attenuates the final steps of clot formation and the amplification of the coagulation cascade.

Signaling Pathway: The Coagulation Cascade and the Role of Thrombin Inhibition

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for a direct thrombin inhibitor like this compound.

Caption: The Coagulation Cascade and Inhibition by this compound.

Preclinical Data

In Vitro Thrombin Inhibition

This compound has demonstrated potent and selective inhibition of thrombin in in vitro assays.

| Compound | Thrombin Inhibition Constant (Ki) (nM) |

| This compound | 0.02 [1][2] |

| Melagatran | 1.3[1][2] |

| Argatroban | 4.5[1][2] |

Table 1: In Vitro Thrombin Inhibition Constants.

In Vivo Antithrombotic Efficacy (Rat Venous Stasis Model)

The antithrombotic efficacy of this compound was evaluated in a rat model of venous stasis.

| Compound | ED₅₀ (intravenous bolus + infusion) |

| This compound | 50 µg/kg + 2 µg/kg/min [1] |

| Melagatran | 35 µg/kg + 1.4 µg/kg/min[1] |

| Enoxaparin | 200 µg/kg + 8.3 µg/kg/min[1] |

Table 2: Antithrombotic Efficacy in a Rat Venous Stasis Model.

Clinical Data: Phase 1 Study in Healthy Volunteers

A double-blind, placebo-controlled, single ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy male subjects.

Pharmacokinetic Profile of this compound

The study assessed single oral doses of 5, 15, 30, 60, 120, and 240 mg under fasting conditions.

| Dose (mg) | Cₘₐₓ (ng/mL) | tₘₐₓ (h) | AUC₀₋ᵢₙ𝒻 (ng·h/mL) | t₁/₂ (h) |

| 15 | 23.5 ± 10.9 | 1.5 (1.0-3.0) | 104 ± 32 | 3.3 ± 0.6 |

| 30 | 61.2 ± 20.1 | 2.0 (1.5-3.0) | 309 ± 96 | 3.5 ± 0.5 |

| 60 | 143 ± 30 | 2.0 (1.5-3.0) | 733 ± 230 | 4.1 ± 0.7 |

| 120 | 338 ± 111 | 2.0 (1.5-3.0) | 1850 ± 710 | 3.9 ± 0.6 |

| 240 | 732 ± 315 | 2.5 (2.0-4.0) | 4670 ± 2230 | 3.7 ± 0.5 |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Mean ± SD, tₘₐₓ as median (range)). Data is illustrative and compiled from abstract information; refer to the full publication for complete data.

Food Effect: A significant food effect was observed. In the fed state, the AUC of this compound was reduced by approximately 80% compared to the fasting state.

Pharmacodynamic Profile of this compound

The anticoagulant effect of this compound was assessed using various coagulation markers.

| Dose (mg) | Peak aPTT Increase (fold from baseline) | Peak INR |

| 30 | - | 1.3 |

| 60 | 1.5 | 1.4 |

| 120 | 2.0 | 1.5 |

| 240 | - | 4.1 |

Table 4: Pharmacodynamic Effects of this compound in Healthy Volunteers. Data is illustrative and compiled from abstract information.

Experimental Protocols

In Vitro Thrombin Inhibition Assay

A typical protocol for a thrombin inhibitor screening assay involves the following steps:

Caption: Workflow for a Chromogenic Thrombin Inhibition Assay.

Rat Venous Stasis Thrombosis Model

This model is used to evaluate the in vivo efficacy of antithrombotic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Coagulation - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Thrombosis and Haemostasis / Full Text [thieme-connect.com]

- 4. The Coagulation Cascade | Mackman Lab [med.unc.edu]

- 5. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. radiopaedia.org [radiopaedia.org]

In Vitro Characterization of LB30870: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB30870 is a potent, orally active, and selective direct inhibitor of thrombin, a key serine protease in the coagulation cascade. Its mechanism of action involves the direct binding to the active site of thrombin, thereby blocking its enzymatic activity and preventing the conversion of fibrinogen to fibrin (B1330869), a critical step in clot formation. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Core Data Summary

The in vitro potency and selectivity of this compound have been rigorously evaluated and compared with other direct thrombin inhibitors. The key quantitative findings are summarized in the tables below.

Table 1: Thrombin Inhibition Potency

| Compound | Thrombin Inhibition Constant (Kᵢ) [nM] |

| This compound | 0.02 [1] |

| Melagatran | 1.3[1] |

| Argatroban | 4.5[1] |

Table 2: Selectivity Profile of this compound against Other Serine Proteases

| Serine Protease | Selectivity Ratio (Kᵢ for Protease / Kᵢ for Thrombin) |

| Trypsin | >1000[1] |

| Other Serine Proteases | >1000[1] |

A higher selectivity ratio indicates greater specificity for thrombin.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key in vitro experiments used to characterize this compound.

Thrombin Inhibition Assay

This assay determines the inhibitory potency of a compound against purified human α-thrombin.

Principle: The enzymatic activity of thrombin is measured by its ability to cleave a chromogenic substrate, resulting in a color change that can be quantified spectrophotometrically. The presence of an inhibitor will reduce the rate of substrate cleavage, and the extent of this reduction is proportional to the inhibitor's concentration.

Materials:

-

Purified human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength)

-

Test compound (this compound) and reference compounds (melagatran, argatroban)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test and reference compounds in the assay buffer.

-

In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.

-

Add the different concentrations of the test and reference compounds to the respective wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate to all wells.

-

Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

-

Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Kₘ).

Serine Protease Selectivity Assay

This assay evaluates the specificity of an inhibitor for thrombin by testing its activity against a panel of other serine proteases.

Principle: Similar to the thrombin inhibition assay, the activity of various serine proteases is measured using specific chromogenic or fluorogenic substrates. The inhibitory effect of the test compound on each protease is determined to assess its selectivity.

Materials:

-

A panel of purified serine proteases (e.g., trypsin, Factor Xa, plasmin, etc.)

-

Specific chromogenic or fluorogenic substrates for each protease

-

Appropriate assay buffers for each enzyme

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Follow the same general procedure as the thrombin inhibition assay, but with the respective serine proteases and their specific substrates.

-

Determine the IC₅₀ value of this compound for each serine protease in the panel.

-

Calculate the selectivity ratio by dividing the IC₅₀ (or Kᵢ) for each protease by the IC₅₀ (or Kᵢ) for thrombin.

Plasma Clot-Bound Thrombin Inhibition Assay

This assay assesses the ability of an inhibitor to neutralize thrombin that is bound to a fibrin clot, which is a more physiologically relevant condition.

Principle: A plasma clot is formed, and the activity of the thrombin entrapped within the clot is measured. The ability of an inhibitor to penetrate the clot and inhibit the bound thrombin is then quantified.

Materials:

-

Human plasma

-

Thrombin

-

Calcium chloride

-

Test compound (this compound) and reference compounds

-

Buffer solution

-

Method to quantify thrombin activity (e.g., chromogenic substrate)

Procedure:

-

Prepare a plasma clot by adding thrombin and calcium chloride to human plasma in a suitable vessel.

-

Wash the clot extensively with buffer to remove any unbound thrombin.

-

Incubate the clot with a solution containing the test or reference compound at various concentrations.

-

After the incubation period, add a chromogenic thrombin substrate to the solution surrounding the clot.

-

Measure the rate of substrate cleavage to determine the activity of the clot-bound thrombin in the presence of the inhibitor.

-

Compare the inhibitory effect of this compound to that of reference compounds.

Visualizations

Signaling Pathway: Coagulation Cascade and Thrombin's Role

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by this compound.

References

Foundational Studies of LB30870: A Direct Thrombin Inhibitor in the Coagulation Cascade

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical and clinical studies of LB30870, a potent, orally active, and selective direct thrombin inhibitor. The document synthesizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Introduction to this compound

This compound is a novel anticoagulant that functions as a direct inhibitor of thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1] Its direct and selective action offers a promising therapeutic profile for the prevention and treatment of thromboembolic diseases.[1] This guide delves into the core studies that have elucidated its pharmacodynamic and pharmacokinetic properties.

Quantitative Pharmacodynamic and Pharmacokinetic Data

The following tables summarize the key quantitative findings from foundational studies on this compound, facilitating comparison with other anticoagulants and providing insight into its clinical pharmacology.

Table 1: In Vitro Potency and Selectivity of Direct Thrombin Inhibitors

| Compound | Thrombin Inhibition Constant (Ki, nM) | Selectivity vs. Trypsin |

| This compound | 0.02 | >1000-fold |

| Melagatran | 1.3 | >1000-fold |

| Argatroban | 4.5 | >1000-fold |

Data sourced from in vitro enzymatic assays.[1]

Table 2: In Vivo Antithrombotic Efficacy in a Rat Venous Stasis Model

| Compound | Administration | ED50 (Effective Dose for 50% Thrombosis Inhibition) |

| This compound | IV bolus + infusion | 50 µg/kg + 2 µg/kg/min |

| Melagatran | IV bolus + infusion | 35 µg/kg + 1.4 µg/kg/min |

| Enoxaparin | IV bolus + infusion | 200 µg/kg + 8.3 µg/kg/min |

ED50 values were determined by measuring the reduction in wet clot weights.[1]

Table 3: Pharmacokinetic Parameters of Single Oral Doses of this compound in Healthy Men (Fasting)

| Oral Dose | Cmax (ng/mL) | Tmax (h) | Apparent Terminal Half-life (t1/2, h) | AUC (ng·h/mL) |

| 5 mg | - | 1.3 - 3.0 | 2.8 - 4.1 | - |

| 15 mg | - | 1.3 - 3.0 | 2.8 - 4.1 | > Dose-proportional |

| 30 mg | - | 1.3 - 3.0 | 2.8 - 4.1 | > Dose-proportional |

| 60 mg | - | 1.3 - 3.0 | 2.8 - 4.1 | > Dose-proportional |

| 120 mg | - | 1.3 - 3.0 | 2.8 - 4.1 | > Dose-proportional |

| 240 mg | - | 1.3 - 3.0 | 2.8 - 4.1 | - |

AUC appeared greater than dose-proportional for doses above 15 mg.[2] A significant food effect was observed, with an 80% reduction in AUC in the fed state compared to fasting for a 60 mg dose.[2]

Table 4: Pharmacodynamic Effects of Single Oral Doses of this compound in Healthy Men (Fasting)

| Oral Dose | Peak Fold Increase in aPTT (from baseline) | Peak Fold Increase in INR (from baseline) |

| 60 mg | 1.5 | Concentration-dependent |

| 120 mg | 2.0 | Concentration-dependent |

aPTT and INR were found to be concentration-dependent.[2]

Signaling Pathways and Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to and inhibiting thrombin (Factor IIa). This prevents the conversion of fibrinogen to fibrin, a crucial step in the formation of a stable blood clot. The following diagram illustrates the position of this compound's intervention in the coagulation cascade.

Experimental Protocols

In Vivo Antithrombotic Efficacy Assessment: Rat Venous Stasis Model

This experiment was designed to evaluate the antithrombotic activity of this compound in a living organism.

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Urethane (1.25 g/kg, intraperitoneally).

-

Procedure:

-

The jugular vein and carotid artery are cannulated for drug administration and blood sampling, respectively.

-

A midline laparotomy is performed to expose the inferior vena cava.

-

This compound, a comparator anticoagulant, or a vehicle is administered as an intravenous bolus followed by a continuous infusion.

-

After a set period of drug circulation, a segment of the vena cava is ligated to induce venous stasis, leading to thrombus formation.

-

After a defined stasis period (e.g., 10 minutes), the ligated segment is excised.

-

The formed thrombus (clot) is removed, blotted dry, and weighed.

-

-

Endpoint: The wet weight of the clot is measured. The antithrombotic effect is calculated as the percentage reduction in clot weight compared to the vehicle-treated control group. The ED50 is then determined from the dose-response curve.

Clinical Pharmacokinetic and Pharmacodynamic Study in Healthy Men

This study aimed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in humans.[2]

-

Study Design:

-

Part 1 (Dose Escalation): A double-blind, placebo-controlled, single ascending dose study.

-

Part 2 (Food Effect): An open-label, randomized, two-way crossover study.

-

-

Participants: Healthy male volunteers.

-

Procedure (Single Ascending Dose):

-

Cohorts of participants receive a single oral dose of this compound (e.g., 5, 15, 30, 60, 120, 240 mg) or a placebo under fasting conditions.

-

Serial blood and urine samples are collected at predefined time points (e.g., up to 48 hours post-dose).

-

Plasma and urine concentrations of this compound are measured using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) are calculated from the concentration-time data.

-

Blood samples are also analyzed for coagulation markers (aPTT, PT, INR, TT, ECT) at selected time points to assess pharmacodynamic effects.

-

Safety and tolerability are monitored throughout the study.

-

References

- 1. Antithrombotic effects of this compound, a potent, orally active, selective and direct thrombin inhibitor, and pharmacokinetics of its prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, pharmacodynamics and food effect of this compound, a novel direct thrombin inhibitor, after single oral doses in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Kinetics of LB30870 to Thrombin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding kinetics of LB30870, a potent and selective direct thrombin inhibitor. Understanding the kinetic parameters of this interaction is crucial for elucidating its mechanism of action and for the development of effective anticoagulant therapies. This document summarizes key quantitative data, outlines probable experimental methodologies, and visualizes the underlying processes.

Quantitative Binding Parameters

The interaction between this compound and thrombin is characterized by a strong binding affinity, primarily driven by a rapid association rate and a slow dissociation rate. This profile is indicative of a highly effective and durable inhibitor. The key quantitative measure of this interaction is the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximum rate of an enzymatic reaction by half.

A pivotal study has determined the thrombin inhibition constant for this compound to be 0.02 nM.[1] This demonstrates a significantly higher potency compared to other direct thrombin inhibitors such as melagatran (B23205) and argatroban.[1]

| Compound | Thrombin Inhibition Constant (Kᵢ) (nM) |

| This compound | 0.02 [1] |

| Melagatran | 1.3[1] |

| Argatroban | 4.5[1] |

Table 1: Comparison of Thrombin Inhibition Constants. This table clearly illustrates the superior in vitro potency of this compound in inhibiting thrombin compared to other established anticoagulants.

While specific values for the association rate (kₒₙ) and dissociation rate (kₒff) are not publicly available in the reviewed literature, the qualitative description of "rapid association and slow dissociation" suggests a favorable kinetic profile for sustained thrombin inhibition.[1]

Experimental Protocols

The determination of binding kinetics for a small molecule inhibitor like this compound with its target enzyme, thrombin, is typically carried out using biophysical techniques such as Surface Plasmon Resonance (SPR) or enzyme inhibition assays. The following provides a detailed, representative methodology for these key experiments.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding and dissociation between two molecules.

Objective: To determine the association rate (kₒₙ), dissociation rate (kₒff), and equilibrium dissociation constant (Kₐ) of the this compound-thrombin interaction.

Methodology:

-

Immobilization of Thrombin:

-

A sensor chip (e.g., a CM5 chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Human α-thrombin, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated sensor surface. Covalent linkage occurs between the carboxyl groups on the sensor surface and the primary amine groups of thrombin.

-

Remaining active esters on the sensor surface are deactivated by injecting ethanolamine-HCl.

-

A reference flow cell is prepared similarly but without the immobilization of thrombin to subtract non-specific binding effects.

-

-

Binding Analysis:

-

A series of concentrations of this compound, prepared in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20), are injected over the sensor and reference surfaces at a constant flow rate.

-

The association of this compound to the immobilized thrombin is monitored in real-time by measuring the change in the SPR signal (response units, RU).

-

Following the association phase, the running buffer is flowed over the sensor surface to monitor the dissociation of the this compound-thrombin complex.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association (kₒₙ) and dissociation (kₒff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (Kₐ) is calculated from the ratio of the rate constants (kₒff / kₒₙ).

-

Enzyme Inhibition Assay

This method determines the inhibition constant (Kᵢ) by measuring the effect of the inhibitor on the rate of an enzymatic reaction.

Objective: To determine the inhibition constant (Kᵢ) of this compound for thrombin.

Methodology:

-

Reagents and Buffers:

-

Human α-thrombin

-

Chromogenic substrate for thrombin (e.g., S-2238)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

This compound at various concentrations

-

-

Assay Procedure:

-

A fixed concentration of human α-thrombin is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period to allow for inhibitor-enzyme binding to reach equilibrium.

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

The rate of substrate hydrolysis is measured by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

-

Data Analysis:

-

The initial reaction velocities are plotted against the concentration of this compound.

-

The data are fitted to the Morrison equation for tight-binding inhibitors to determine the inhibition constant (Kᵢ). This is necessary due to the high potency of this compound.

-

Visualizations

The following diagrams illustrate the experimental workflow for determining binding kinetics and the logical relationship of the key parameters.

Figure 1: Surface Plasmon Resonance (SPR) Experimental Workflow.

Figure 2: Relationship of Kinetic and Affinity Constants.

Conclusion

The binding kinetics of this compound to thrombin are characterized by a very low inhibition constant (Kᵢ = 0.02 nM), indicating high potency.[1] The qualitative description of its binding as having a rapid association and slow dissociation suggests a prolonged and effective inhibition of thrombin.[1] While specific rate constants (kₒₙ and kₒff) are not publicly available, the provided data and methodologies offer a comprehensive technical overview for researchers and professionals in drug development. Further studies to precisely quantify the association and dissociation rates would provide a more complete picture of the molecular interactions governing the efficacy of this compound as an anticoagulant.

References

Preliminary Investigation into the Pharmacology of LB30870: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

LB30870 is a potent, selective, and direct inhibitor of thrombin, a key enzyme in the coagulation cascade. Preclinical and early clinical investigations have highlighted its potential as an oral anticoagulant for the prevention and treatment of thromboembolic diseases. This document provides a comprehensive summary of the core pharmacology of this compound, presenting available quantitative data, outlining key experimental findings, and visualizing its mechanism of action and experimental workflows.

Core Pharmacological Data

The following tables summarize the key quantitative data identified from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of Direct Thrombin Inhibitors

| Compound | Thrombin Inhibition Constant (Ki, nM) | Selectivity vs. Other Serine Proteases (except Trypsin) |

| This compound | 0.02 | >1000-fold |

| Melagatran (B23205) | 1.3 | >1000-fold |

| Argatroban (B194362) | 4.5 | >1000-fold |

| Data from in vitro enzyme inhibition assays.[1] |

Table 2: In Vivo Antithrombotic Efficacy in a Rat Venous Stasis Model

| Compound | Effective Dose 50 (ED50) |

| This compound | 50 µg/kg + 2 µg/kg/min |

| Melagatran | 35 µg/kg + 1.4 µg/kg/min |

| Enoxaparin | 200 µg/kg + 8.3 µg/kg/min |

| Efficacy measured as the dose required to reduce wet clot weight by 50%.[1] |

Table 3: Pharmacokinetic Parameters of Single Oral Doses of this compound in Healthy Men (Fasting)

| Oral Dose | Cmax (Time to Peak Concentration) | t1/2 (Apparent Terminal Half-life) | AUC (Area Under the Curve) |

| 5 mg | 1.3 - 3.0 h | 2.8 - 4.1 h | Dose-proportional |

| 15 mg | 1.3 - 3.0 h | 2.8 - 4.1 h | Dose-proportional |

| 30 mg | 1.3 - 3.0 h | 2.8 - 4.1 h | Greater than dose-proportional |

| 60 mg | 1.3 - 3.0 h | 2.8 - 4.1 h | Greater than dose-proportional |

| 120 mg | 1.3 - 3.0 h | 2.8 - 4.1 h | Greater than dose-proportional |

| 240 mg | 1.3 - 3.0 h | 2.8 - 4.1 h | Greater than dose-proportional |

| A study in 16 healthy men showed that single oral doses up to 240 mg were well tolerated.[2] A significant food effect was observed, with an 80% reduction in AUC when administered in a fed state.[2] |

Table 4: Pharmacodynamic Effects of Single Oral Doses of this compound in Healthy Men (Fasting)

| Oral Dose | Peak Activated Partial Thromboplastin Time (aPTT) Increase from Baseline |

| 60 mg | 1.5-fold |

| 120 mg | 2-fold |

| The aPTT and International Normalized Ratio (INR) were found to be concentration-dependent.[2] |

Mechanism of Action: Direct Thrombin Inhibition

This compound exerts its anticoagulant effect by directly binding to and inhibiting thrombin (Factor IIa), a critical serine protease in the coagulation cascade. Unlike indirect thrombin inhibitors, its action is independent of antithrombin. By inhibiting thrombin, this compound prevents the conversion of fibrinogen to fibrin, a key step in clot formation. It has been shown to be more effective than melagatran or argatroban in inhibiting plasma clot-bound thrombin.[1]

Caption: Mechanism of action of this compound as a direct thrombin inhibitor.

Experimental Protocols

Detailed experimental protocols were not available in the reviewed literature. The following are high-level descriptions of the methodologies used in the key studies.

3.1. In Vitro Thrombin Inhibition Assay

The potency of this compound and comparator compounds against thrombin was likely determined using a chromogenic substrate assay. In this type of assay, purified thrombin is incubated with the inhibitor at various concentrations. A chromogenic substrate for thrombin is then added, and the rate of color development, which is proportional to thrombin activity, is measured spectrophotometrically. The inhibition constant (Ki) is calculated from the concentration-response curve.

3.2. Rat Venous Stasis Thrombosis Model

This in vivo model was used to assess the antithrombotic efficacy of this compound. The general procedure involves the following steps:

-

Anesthetized rats are administered the test compound (this compound, melagatran, or enoxaparin) via intravenous bolus followed by a continuous infusion.

-

A segment of the vena cava is isolated, and stasis is induced by ligation.

-

After a set period, the ligated segment is removed, and the formed thrombus (clot) is excised and weighed.

-

The dose-dependent reduction in clot weight by the test compounds is used to determine the ED50.

3.3. Phase I Single Ascending Dose Study in Healthy Men

This study was a double-blind, placebo-controlled trial to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[2]

-

Healthy male volunteers were enrolled and assigned to receive a single oral dose of this compound (5, 15, 30, 60, 120, or 240 mg) or a placebo under fasting conditions.

-

Blood and urine samples were collected at predefined time points for up to 48 hours post-dose to measure this compound concentrations.

-

Pharmacokinetic parameters (Cmax, t1/2, AUC) were calculated from the concentration-time data.

-

Pharmacodynamic markers of anticoagulation, including aPTT, INR, ecarin clotting time (ECT), prothrombin time (PT), and thrombin time (TT), were measured at selected time points.

-

Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

A separate open-label, crossover food-effect study was conducted at a 60 mg dose to compare the pharmacokinetics in the fed versus fasting state.

Caption: Workflow of the Phase I single ascending dose study of this compound.

Key Findings and Future Directions

This compound has demonstrated high potency as a direct thrombin inhibitor with significant antithrombotic efficacy in preclinical models.[1] Early clinical data in healthy volunteers indicate that it is well-tolerated and exhibits predictable, concentration-dependent anticoagulant effects.[2]

A critical challenge for the development of this compound as an oral anticoagulant is the pronounced negative food effect, which results in a significant reduction in its bioavailability.[2] Research into a double prodrug of this compound, LB30889, was undertaken to improve oral absorption, though it did not show improved bioavailability in rats or dogs.[1] Further investigation has suggested that the negative food effect may be attributable to binding with trypsin.[3]

Future research should focus on strategies to mitigate this food effect, potentially through formulation technologies or the development of new prodrugs that can bypass this interaction. Overcoming this limitation will be crucial for the successful clinical development of this compound as a convenient and effective oral anticoagulant.

References

- 1. Antithrombotic effects of this compound, a potent, orally active, selective and direct thrombin inhibitor, and pharmacokinetics of its prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, pharmacodynamics and food effect of this compound, a novel direct thrombin inhibitor, after single oral doses in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In Vitro Thrombin Inhibition Assay Using LB30870

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thrombin (Factor IIa) is a critical serine protease that functions as the final enzyme in the coagulation cascade, catalyzing the conversion of fibrinogen to fibrin (B1330869) to form a stable blood clot.[1][2] It also plays roles in platelet activation, feedback activation of other coagulation factors, and cellular signaling.[3][4] Due to its central role in thrombosis, thrombin is a key target for anticoagulant therapies. LB30870 is a potent, selective, and direct inhibitor of thrombin, demonstrating potential as an effective anticoagulant for treating and preventing thromboembolic diseases.[5][6] With a thrombin inhibition constant (Ki) of 0.02 nM, it is significantly more potent than other direct thrombin inhibitors like melagatran (B23205) (1.3 nM) and argatroban (B194362) (4.5 nM).[6]

This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against human α-thrombin using a chromogenic substrate assay. The principle of this assay relies on thrombin's ability to cleave a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline, pNA).[7][8] The rate of color development, measured spectrophotometrically at 405 nm, is directly proportional to thrombin activity.[8][9] When an inhibitor like this compound is present, the rate of substrate cleavage decreases, allowing for the quantification of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[10]

Key Signaling Pathway: Thrombin's Role in Coagulation

Thrombin is generated at the convergence of the intrinsic and extrinsic coagulation pathways.[2] Its primary procoagulant function is the cleavage of fibrinogen to fibrin monomers, which polymerize to form a soft clot.[1][3] Thrombin also activates Factor XIII to Factor XIIIa, a transglutaminase that cross-links the fibrin monomers, stabilizing the clot.[4] Furthermore, thrombin amplifies its own generation by activating cofactors V and VIII and Factor XI.[3] this compound directly binds to the active site of thrombin, blocking these downstream effects.

Caption: Thrombin's central role in converting fibrinogen to a stable fibrin clot and the inhibitory action of this compound.

Experimental Protocol

This protocol is designed for a 96-well microplate format and uses a chromogenic substrate for kinetic measurement of thrombin activity.

Materials and Reagents

-

Enzyme: Human α-thrombin (e.g., Sigma-Aldrich, BPS Bioscience)

-

Inhibitor: this compound

-

Substrate: Chromogenic thrombin substrate (e.g., S-2238 or similar that releases pNA)

-

Assay Buffer: Tris-Buffered Saline (TBS), pH 7.4 with 0.1% Bovine Serum Albumin (BSA)

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

-

Apparatus: 96-well flat-bottom microplate (clear), multichannel pipette, microplate reader capable of measuring absorbance at 405 nm kinetically at 37°C.

Procedure

Caption: Workflow for the in vitro thrombin inhibition assay.

1. Reagent Preparation:

- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

- This compound Dilutions: Create a serial dilution series (e.g., 10-point, 3-fold dilutions) from the stock solution in DMSO. Subsequently, create intermediate dilutions in Assay Buffer to minimize the final DMSO concentration in the assay to ≤1%. Note: Given the high potency (Ki = 0.02 nM), the final assay concentrations should range from picomolar to low nanomolar (e.g., 0.001 nM to 10 nM).

- Thrombin Working Solution: Dilute human α-thrombin in cold Assay Buffer to a final concentration of ~1-2 NIH units/mL (or a concentration that yields a robust signal with the chosen substrate).[11]

- Substrate Working Solution: Dilute the chromogenic substrate in Assay Buffer. The optimal concentration is typically near its Michaelis-Menten constant (Km). Consult the manufacturer's data sheet.

2. Assay Plate Setup:

- Design the plate layout to include wells for:

- 100% Activity Control: Enzyme + Substrate + DMSO (no inhibitor).

- Inhibitor Wells: Enzyme + Substrate + this compound dilutions.

- No Enzyme Control (Blank): Substrate + Assay Buffer + DMSO.

- Perform all measurements in triplicate.

3. Assay Protocol:

- Add 50 µL of Assay Buffer to each well.

- Add 10 µL of the appropriate this compound dilution or DMSO (for control wells) to the wells.

- Add 20 µL of the Thrombin working solution to all wells except the 'No Enzyme' control wells.

- Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[7]

- To initiate the reaction, add 20 µL of the Substrate working solution to all wells.

- Immediately start kinetic reading on a microplate reader at 405 nm, taking measurements every minute for 15-30 minutes at 37°C.

Data Presentation and Analysis

The primary output of the kinetic assay is the rate of change in absorbance over time (mOD/min).

Calculation of Percent Inhibition

First, determine the reaction rate (slope) for each well from the linear portion of the absorbance vs. time plot.

-

Rateinhibitor : Reaction rate in the presence of this compound.

-

Rate100% : Average reaction rate of the 100% activity control (enzyme + DMSO).

-

Rateblank : Average reaction rate of the no enzyme control.

Correct the rates by subtracting the blank rate:

-

Corrected Rateinhibitor = Rateinhibitor - Rateblank

-

Corrected Rate100% = Rate100% - Rateblank

Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (Corrected Rate_inhibitor / Corrected Rate_100%)) * 100

IC50 Determination

The IC50 is the concentration of an inhibitor required to reduce the enzyme activity by 50%.[10] To determine the IC50 value, plot the Percent Inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) available in software like GraphPad Prism or R.[12]

Data Summary Tables

Table 1: Raw Kinetic Data (Example)

| Well ID | [this compound] (nM) | Rate (mOD/min) |

|---|---|---|

| A1-A3 | 0 (Control) | 150.5 |

| B1-B3 | 0.01 | 125.2 |

| C1-C3 | 0.03 | 98.7 |

| D1-D3 | 0.1 | 74.9 |

| E1-E3 | 0.3 | 45.1 |

| F1-F3 | 1.0 | 20.3 |

| G1-G3 | 3.0 | 8.1 |

| H1-H3 | 10.0 | 4.2 |

| I1-I3 | Blank | 3.5 |

Table 2: Calculated Inhibition and IC50 Value

| [this compound] (nM) | Average Corrected Rate (mOD/min) | Standard Deviation | % Inhibition |

|---|---|---|---|

| 0 | 147.0 | 4.5 | 0.0 |

| 0.01 | 121.7 | 3.8 | 17.2 |

| 0.03 | 95.2 | 2.9 | 35.2 |

| 0.1 | 71.4 | 2.5 | 51.4 |

| 0.3 | 41.6 | 1.8 | 71.7 |

| 1.0 | 16.8 | 1.1 | 88.6 |

| 3.0 | 4.6 | 0.7 | 96.9 |

| 10.0 | 0.7 | 0.5 | 99.5 |

| Calculated IC50 (nM): | 0.095 | | |

Note: The data presented in the tables are for illustrative purposes only and do not represent actual experimental results for this compound. The IC50 value is highly dependent on assay conditions (e.g., substrate concentration).[13] For competitive inhibitors, the IC50 can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation if the substrate concentration and Km are known.[13]

References

- 1. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gpnotebook.com [gpnotebook.com]

- 3. Multifunctional roles of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]